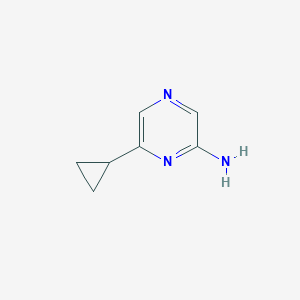

2-Pyrazinamine, 6-cyclopropyl-

Description

Contextualization within Substituted Pyrazine (B50134) Derivatives

Pyrazine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. Substituted pyrazines are a broad class of compounds that have been extensively studied for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.comresearchgate.net The nature and position of the substituents on the pyrazine ring are crucial in determining the compound's pharmacological profile. imist.ma

The presence of an amino group at the 2-position, as seen in 2-aminopyrazine (B29847) derivatives, is a common feature in many biologically active molecules. imist.maacs.org These compounds often serve as key intermediates in the synthesis of more complex heterocyclic systems, such as imidazo[1,2-a]pyrazines and pteridines. arabjchem.orgucl.ac.ukacs.org The addition of a cyclopropyl (B3062369) group at the 6-position introduces a unique set of steric and electronic properties to the aminopyrazine scaffold.

Significance of Cyclopropyl Moieties in Organic Synthesis

The cyclopropyl group is a small, three-membered carbocyclic ring that has become an increasingly popular structural motif in medicinal chemistry. nih.goviris-biotech.descientificupdate.com Its incorporation into a molecule can offer several advantages. The rigid and strained nature of the cyclopropane (B1198618) ring can impose conformational constraints on the molecule, which can lead to more favorable binding to biological targets. iris-biotech.deacs.org

Key features of the cyclopropane ring include:

Coplanarity of its three carbon atoms. nih.govacs.org

Relatively short C-C bonds (approximately 1.51 Å). nih.govacs.org

Enhanced π-character of its C-C bonds. nih.govacs.org

Shorter and stronger C-H bonds compared to alkanes. nih.govacs.org

These characteristics can lead to enhanced potency, increased metabolic stability, reduced off-target effects, and improved brain permeability in drug candidates. nih.govacs.orghyphadiscovery.com The cyclopropyl group can serve as a bioisosteric replacement for other groups, like alkenes or isopropyl moieties, to fine-tune a molecule's properties. iris-biotech.descientificupdate.com

Overview of Research Trajectories for Substituted Aminopyrazines

Research into substituted aminopyrazines is a vibrant area of organic and medicinal chemistry. Scientists are continually exploring new synthetic methodologies to create diverse libraries of these compounds for biological screening. google.comresearchgate.net A significant focus of this research is the development of novel therapeutic agents. For instance, various substituted aminopyrazines have been investigated as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes and as topoisomerase II inhibitors for cancer therapy. arabjchem.orgacs.org

The synthesis of these compounds often involves nucleophilic substitution reactions on a pyrazine core. ucl.ac.ukacs.org For example, the synthesis of 2-amino-6-substituted pyrazines can be achieved by reacting an N-substituted iminodiacetonitrile (B147120) with substituted amines. google.com Furthermore, the amino group of aminopyrazines can be further functionalized, for example, through the formation of sulfonamides, to explore new chemical space and biological activities. nih.gov The exploration of co-crystallization of 2-aminopyrazines is another research avenue, aiming to understand and utilize intermolecular interactions for creating new materials. researchgate.netmdpi.com

The combination of the well-established biological relevance of the aminopyrazine core with the beneficial properties of the cyclopropyl group makes 2-Pyrazinamine, 6-cyclopropyl- and related structures promising candidates for future drug discovery and development efforts.

Data Tables

Table 1: Properties of 2-Pyrazinamine, 6-cyclopropyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉N₃ | hxchem.net |

| Molecular Weight | 135.17 g/mol | hxchem.net |

Table 2: Related Substituted Pyrazine Compounds

| Compound Name | Key Feature(s) | Research Context |

|---|---|---|

| 2-Amino-6-chloropyrazine | Chloro substituent | Used in synthesis of sulfonamides for anti-infective studies. nih.gov |

| 2-Amino-6-(cyclopentyl)pyrazine | Cyclopentyl substituent | Investigated as a related cycloalkyl-substituted aminopyrazine. nih.gov |

| Imidazo[1,2-a]pyrazines | Fused heterocyclic system | Synthesized from aminopyrazine precursors for potential therapeutic applications. ucl.ac.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-cyclopropylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7-4-9-3-6(10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBCQAIYCAGULC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308624 | |

| Record name | 6-Cyclopropyl-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159818-12-8 | |

| Record name | 6-Cyclopropyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159818-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyclopropyl-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Pyrazinamine, 6 Cyclopropyl and Its Precursors

Direct Synthetic Routes to 2-Pyrazinamine, 6-cyclopropyl-

The direct synthesis of 2-Pyrazinamine, 6-cyclopropyl- involves the strategic construction of the pyrazine (B50134) core, followed by or concurrent with the introduction of the required amine and cyclopropyl (B3062369) substituents.

The formation of the pyrazine ring is a cornerstone of the synthesis. Various cyclization strategies have been developed to construct this heterocyclic scaffold.

One prominent method involves the dehydrogenative self-coupling of β-amino alcohols, catalyzed by earth-abundant metals like manganese. acs.org This approach is atom-economical, producing hydrogen gas and water as the only byproducts. For instance, the self-coupling of 2-phenylglycinol in the presence of a manganese pincer complex and a catalytic amount of base yields 2,5-diphenylpyrazine (B189496) quantitatively. acs.org While this demonstrates the formation of a disubstituted pyrazine, the principle can be adapted for unsymmetrical pyrazines by coupling different amino alcohol precursors.

Another strategy involves the condensation of α-aminoketones or the reaction of ethylenediamines with 1,2-diketones. mdpi.com More recent innovations include photocatalytic radical-induced cyclization reactions. For example, a method employing a photoredox/copper co-catalyzed domino cyclization of oxime esters with trimethylcyanosilane has been developed for pyrazine ring synthesis. rsc.org These methods provide pathways to variously substituted pyrazine cores that can serve as precursors. rsc.orgresearchgate.net

Pyrrole derivatives can also be transformed into fused pyrazine systems. The reaction of N-propargylated pyrrole-carbaldehyde with ammonia (B1221849) can yield pyrrolo[1,2-a]pyrazines through a cascade condensation/cyclization/aromatization sequence. researchgate.net While this produces a fused system, the underlying cyclization chemistry is relevant for forming the pyrazine ring.

Once a suitable pyrazine scaffold is obtained, functional group interconversions (FGI) are employed to install the necessary amine group. A common precursor for this transformation is a halogenated pyrazine, such as a chloropyrazine or bromopyrazine.

A key strategy is the Nucleophilic Aromatic Substitution (SNAr) reaction. For example, the synthesis of aminopyrazine inhibitors of the Nek2 kinase involved the reaction of 5-bromo-3-chloropyrazin-2-amine (B1522323) with various cyclic amines. nih.gov This demonstrates the viability of displacing a halogen on the pyrazine ring with an amine-containing nucleophile. The regioselectivity of such reactions is a critical consideration, often influenced by the electronic effects of other substituents on the ring. nih.gov

Another approach involves the photochemical rearrangement of pyrazinylnitrenes, which can lead to ring-contraction products like N-cyanoimidazoles. acs.org While this is a rearrangement of the scaffold itself, understanding such interconversions is crucial for designing stable and effective synthetic routes. acs.org The development of methods for post-functionalization of heterocyclic scaffolds allows for structural diversity and the introduction of desired functional groups late in the synthetic sequence. researchgate.net

Strategies for Introducing the Cyclopropyl Moiety

The introduction of the cyclopropyl group can be achieved either by building it onto a pyrazine precursor or by attaching a pre-formed cyclopropyl unit via cross-coupling reactions.

Cyclopropanation involves the conversion of an alkene precursor into a cyclopropane (B1198618) ring. A classic method is the Simmons-Smith reaction, which uses an organozinc carbenoid (typically formed from diiodomethane (B129776) and a zinc-copper couple) to convert an alkene stereospecifically into a cyclopropane. mdpi.comwikipedia.org This reaction's effectiveness can be influenced by solvents and substituents, and it is compatible with various functional groups. mdpi.com For instance, the synthesis of β-lactams has utilized Simmons-Smith cyclopropanation on silyl (B83357) enol ethers as a key step. researchgate.net

Modern advancements have introduced catalytic methods for cyclopropanation. Engineered myoglobin (B1173299) catalysts have been used for the asymmetric cyclopropanation of olefins, including pyridine-substituted alkenes, which are often problematic for traditional metal catalysts. nih.gov These biocatalysts can achieve high yields and excellent stereoselectivity. nih.gov Additionally, redox-neutral and reductive approaches using transition metal catalysts can generate carbene intermediates from precursors other than diazo compounds, expanding the scope of cyclopropanation reactions. researchgate.net Gold-catalyzed cyclopropanations have also emerged, utilizing various carbene precursors like enynes and propargyl esters under mild conditions. rsc.org

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including attaching a cyclopropyl group to a pyrazine ring. The Suzuki–Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method.

In the context of 2-Pyrazinamine, 6-cyclopropyl-, a key step could involve the coupling of a halogenated pyrazinamine with cyclopropylboronic acid or one of its derivatives. A reported synthesis of aminopyrazine inhibitors utilized a Suzuki coupling between a brominated pyrazine intermediate and cyclopropylboronic acid, catalyzed by palladium(II) acetate (B1210297) with tripotassium phosphate (B84403) as the base. nih.gov This reaction was performed in a toluene/water solvent system under microwave irradiation at 140 °C. nih.gov The use of potassium cyclopropyltrifluoroborate (B8364958) salts in Suzuki-Miyaura couplings has also been documented, offering stable and effective coupling partners. nih.gov

A recently developed sulfurane-mediated cross-coupling provides a programmable method to install hindered alkyl groups, including a trifluoromethyl-cyclopropyl (TFCp) group, onto heterocycles like pyrazine. nih.gov This method involves activating an alkyl sulfinate with an organometallic reagent to couple with a heterocyclic Grignard reagent. nih.gov

| Pyrazine Substrate | Boron Reagent | Catalyst | Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 5-Bromo-3-(piperidin-4-yl)pyrazin-2-amine derivative | Cyclopropylboronic acid | Pd(OAc)2 | PCy3 | K3PO4 | Toluene/Water (9:1) | Microwave, 140 °C | Not specified | nih.gov |

Novel Catalytic Systems in the Synthesis of Substituted Pyrazines

The development of novel catalytic systems has significantly advanced the synthesis of substituted pyrazines, offering improved efficiency, selectivity, and sustainability.

Catalysts based on earth-abundant metals are gaining prominence. Manganese pincer complexes have proven effective for the dehydrogenative coupling of amino alcohols to form pyrazines. acs.org Similarly, a Cp2TiCl2-catalyzed reaction of aliphatic nitriles with EtAlCl2 and Mg has been developed for the one-pot synthesis of tetrasubstituted pyrazines. mdpi.com

Copper-based catalysts have also been employed. A novel system using an asymmetric triazolyl-naphthyridinyl-pyridine copper catalyst supported on reduced graphene oxide (TNP-Cu@rGO) was developed for synthesizing pyrazine derivatives via a borrowing hydrogen strategy. sioc-journal.cn This heterogeneous catalyst demonstrated good functional group tolerance and could be recycled multiple times while maintaining high activity. sioc-journal.cn

Furthermore, ionic liquid-functionalized chitosan (B1678972) has been used as an efficient and reusable heterogeneous catalyst for preparing substituted pyrazines at room temperature under solvent-free conditions. acs.org This catalyst, [DSIM][AlCl3]x–@CS, facilitates the condensation of diamines and diketones, offering high yields in short reaction times. acs.org In some cases, reactions can proceed without any catalyst, such as a post-Ugi cascade methodology for synthesizing fused pyrazole-pyrazines under microwave irradiation. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Acridine-based Manganese Pincer Complex | Dehydrogenative self-coupling of 2-amino alcohols | Earth-abundant metal, atom-economical, H2 and water as byproducts | acs.org |

| TNP-Cu@rGO | Borrowing hydrogen reaction with 1,2-diols and 1,2-diamines | Heterogeneous, recyclable, good functional tolerance | sioc-journal.cn |

| [DSIM][AlCl3]x–@CS | Condensation of diamines and diketones | Heterogeneous, solvent-free, room temperature, reusable | acs.org |

| Cp2TiCl2/EtAlCl2/Mg | Reaction of aliphatic nitriles | One-pot synthesis of tetraalkyl-substituted pyrazines | mdpi.com |

Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been effectively applied to the synthesis of cyclopropyl-substituted heterocycles. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is a particularly prominent method.

One established strategy for synthesizing 6-cyclopropyl-pyrazine derivatives involves the palladium-catalyzed coupling of a cyclopropyl metal species with a halogenated pyrazine core. google.com For instance, a chloro-pyrazine intermediate can be coupled with cyclopropylboronic acid or a cyclopropyltrifluoroborate salt. google.com This reaction is typically facilitated by a palladium catalyst and requires a suitable base, such as potassium phosphate, to proceed. google.com A variety of palladium catalysts have proven effective, including tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate. google.com

The choice of ligand for the palladium catalyst is critical for achieving high efficiency and yield. For the Suzuki-Miyaura coupling of challenging substrates, such as bromothiophenes with cyclopropylboronic acid, specific catalyst systems have been optimized. A combination of palladium(II) acetate with a bulky, electron-rich phosphine (B1218219) ligand like dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) has been shown to be effective, allowing for low catalyst loading. mdpi.com Another successful system for coupling with a brominated heterocycle employed palladium(II) acetate with the ligand cataCXium A, achieving a high yield of the cyclopropyl-substituted product. mdpi.com These methodologies, while demonstrated on other heterocycles, are directly applicable to the synthesis of cyclopropylpyrazines.

The general approach involves reacting a halogenated pyrazine precursor with a cyclopropylboronic acid derivative in the presence of a palladium catalyst system, as illustrated in the table below.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

| Catalyst System | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Palladium(II) acetate | SPhos | K₃PO₄ | Toluene/Water | 90 °C | researchgate.net |

| Palladium(II) acetate | cataCXium A | Cs₂CO₃ | Toluene/Water | 100 °C | mdpi.com |

| Pd(dppf)Cl₂ | - | K₃PO₄ | Toluene/Water | 100 °C | mdpi.com |

| Tetrakis(triphenylphosphine)palladium(0) | Triphenylphosphine | K₃PO₄ | Toluene | Reflux | google.com |

This table presents generalized conditions from literature for similar heterocyclic couplings.

The final step to obtain 2-Pyrazinamine, 6-cyclopropyl- would typically involve the amination of a suitable precursor, such as 2-chloro-6-cyclopropylpyrazine. This substitution of the chlorine atom by an amino group can be achieved through various methods, including reaction with ammonia or an ammonia equivalent.

Other Transition Metal Catalysis

While palladium catalysis is prevalent, other transition metals are also utilized for the synthesis of pyrazine rings and their derivatives. mdpi.com These alternative methods can offer different reactivity, selectivity, and cost-effectiveness.

Manganese-catalyzed reactions have emerged as a sustainable option for constructing pyrazine scaffolds. acs.org A notable example is the dehydrogenative self-coupling of β-amino alcohols, catalyzed by an acridine-based manganese pincer complex. acs.org This atom-economical process forms symmetrically substituted pyrazines, with water and hydrogen gas as the only byproducts. acs.org While this specific method yields 2,5-disubstituted pyrazines, it highlights the potential of earth-abundant metals like manganese in N-heterocycle synthesis. acs.org

Table 2: Manganese-Catalyzed Pyrazine Synthesis

| Catalyst | Reactants | Base | Temperature | Byproducts | Reference |

|---|

Furthermore, transition metals such as ruthenium have been employed in ring-closing metathesis reactions to construct complex heterocyclic systems. mdpi.com Iron, cobalt, iridium, and copper complexes have also been developed for various C-H activation and cyclization reactions to build nitrogen-containing heterocycles. mdpi.com The development of these non-palladium-based methods is a continuing area of research, aiming to provide more sustainable and diverse synthetic routes to valuable molecules like 2-Pyrazinamine, 6-cyclopropyl-. mdpi.commdpi.com

Green Chemistry Approaches in 2-Pyrazinamine, 6-cyclopropyl- Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.com The goal is to develop more environmentally benign processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.insemanticscholar.org While specific green synthesis protocols for 2-Pyrazinamine, 6-cyclopropyl- are not extensively documented, general green approaches developed for pyrazines and other N-heterocycles are highly relevant. researchgate.net

Key green strategies applicable to the synthesis of the target compound include:

One-Pot and Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single reaction vessel to form the final product, which significantly reduces the number of steps, purification processes, and solvent usage. rasayanjournal.co.in A one-pot method for preparing pyrazine derivatives from α-dicarbonyl compounds and diamines has been reported as a cost-effective and environmentally benign approach. researchgate.net

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives like water or ionic liquids. rasayanjournal.co.inresearchgate.net For instance, the synthesis of 2-amino-4H-chromenes has been successfully carried out in water using a recyclable ionic liquid catalyst. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. mdpi.comrasayanjournal.co.in The synthesis of various heterocyclic compounds, including pyrazoles and chromenes, has been significantly improved using microwave irradiation. mdpi.comresearchgate.net

Solvent-Free and Mechanochemical Methods: Conducting reactions without a solvent or using mechanical methods like ball milling can drastically reduce waste and environmental impact. mdpi.comrasayanjournal.co.in Mechanochemical grinding has been used for the neat synthesis of N-substituted amines. mdpi.com

Table 3: Overview of Green Chemistry Strategies for Heterocycle Synthesis

| Green Approach | Description | Advantages | Reference(s) |

|---|---|---|---|

| Multicomponent Reactions | Three or more reactants in a single pot. | High atom economy, reduced waste, simplified workup. | rasayanjournal.co.inrsc.org |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Faster reaction times, higher yields, cleaner products. | mdpi.comrasayanjournal.co.in |

| Aqueous/Green Solvents | Using water or biodegradable ionic liquids as the reaction medium. | Reduced toxicity, improved safety, often recyclable. | researchgate.netrsc.org |

The application of these principles—such as developing a one-pot, microwave-assisted synthesis in a green solvent—could lead to a significantly more sustainable manufacturing process for 2-Pyrazinamine, 6-cyclopropyl- and its intermediates.

Chemical Transformations and Derivatization of 2 Pyrazinamine, 6 Cyclopropyl

Reactions at the Amino Group

The primary amino group at the 2-position of the pyrazine (B50134) ring is a key site for various chemical derivatizations, including acylation, sulfonylation, alkylation, and the formation of imines.

Acylation and Sulfonylation

The amino group of 2-Pyrazinamine, 6-cyclopropyl- readily undergoes acylation and sulfonylation reactions with appropriate acylating or sulfonylating agents. These reactions typically involve the nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center.

Acylation is commonly achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This transformation converts the primary amine into a more complex amide derivative. For instance, reaction with an acyl chloride, such as benzoyl chloride, would yield the corresponding N-(6-cyclopropylpyrazin-2-yl)benzamide. These reactions are fundamental in creating peptidomimetics and other complex structures. acs.org

Sulfonylation introduces a sulfonamide group, a common pharmacophore in medicinal chemistry. This is typically accomplished by reacting the amine with a sulfonyl chloride, like p-toluenesulfonyl chloride, in a suitable solvent and often in the presence of a base such as pyridine. researchgate.net The resulting sulfonamides are valuable for their potential biological activities. nih.gov

| Reaction Type | Reagent Class | Product Class | General Conditions |

| Acylation | Acyl Halides, Anhydrides | Amides | Base (e.g., Pyridine, Triethylamine) |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Base (e.g., Pyridine) |

Alkylation and Arylation

The nitrogen of the amino group can be functionalized through alkylation or arylation, although direct N-alkylation can sometimes be challenging and may lead to mixtures of mono- and di-alkylated products.

Alkylation of the exocyclic amine can be performed using alkyl halides. acs.org For example, reacting 2-Pyrazinamine, 6-cyclopropyl- with an alkyl halide in the presence of a base like cesium carbonate can introduce an alkyl substituent on the amino group. acs.org This modification can alter the compound's solubility and lipophilicity. acs.org

Arylation of the amino group is a more complex transformation often requiring metal-catalyzed cross-coupling reactions. While direct N-arylation can be achieved, synthetic strategies might also involve building the arylated amine moiety through other routes, such as the Buchwald-Hartwig amination of an appropriate aryl halide with 2-aminopyrazine (B29847) as the starting point before the introduction of the cyclopropyl (B3062369) group, or vice-versa.

| Reaction Type | Reagent Class | Product Class | Catalyst/Conditions |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Base (e.g., Cs2CO3), DMF |

| N-Arylation | Aryl Halides | Diaryl/Arylalkyl Amines | Palladium or Copper catalysts (e.g., Buchwald-Hartwig conditions) |

Formation of Imines and Related Derivatives

The primary amino group of 2-Pyrazinamine, 6-cyclopropyl- can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comchemistrysteps.com This condensation reaction is typically catalyzed by mild acid and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by a series of proton transfers and the eventual loss of water to form the C=N double bond. chemistrysteps.comlibretexts.org The formation of imines is a reversible process, and the resulting imine can be hydrolyzed back to the parent amine and carbonyl compound under acidic conditions. libretexts.org These imine derivatives are versatile intermediates in organic synthesis. nih.gov

| Reactant 1 | Reactant 2 (Class) | Product Class | Conditions |

| 2-Pyrazinamine, 6-cyclopropyl- | Aldehydes / Ketones | Imines (Schiff Bases) | Mildly acidic (pH ~5) |

Reactions on the Pyrazine Ring System

The pyrazine ring, being an electron-deficient aromatic system, exhibits distinct reactivity, particularly towards nucleophilic substitution. Electrophilic substitution reactions, in contrast, are generally less facile.

Halogenation and Nitration

The electron-withdrawing nature of the two nitrogen atoms deactivates the pyrazine ring towards electrophilic aromatic substitution reactions like halogenation and nitration. researchgate.net Direct halogenation or nitration of 2-Pyrazinamine, 6-cyclopropyl- is expected to be challenging and may require harsh conditions.

However, studies on related aminopyrazine systems have shown that electrophilic substitution can occur at specific positions. For instance, the nitration of a substituted 2-amino-3-methoxypyrazine has been reported to occur selectively at the 5-position. nih.gov The outcome of such reactions on 2-Pyrazinamine, 6-cyclopropyl- would be highly dependent on the reaction conditions and the directing effects of both the amino and cyclopropyl substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present on the ring. libretexts.org This type of reaction is a powerful tool for introducing various functional groups onto the pyrazine core. rsc.org

A synthetic route involving a halogenated pyrazine precursor illustrates this principle. For example, a chemoselective Suzuki coupling can be performed on a dihalogenated aminopyrazine, followed by an SNAr reaction where a cyclic amine displaces the remaining halogen. acs.org In the context of 2-Pyrazinamine, 6-cyclopropyl-, if a bromo or chloro substituent were present at the 3- or 5-position, it could be displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates, to generate a diverse range of derivatives. acs.org The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For the reaction to proceed, the leaving group should be positioned ortho or para to the ring's electron-withdrawing nitrogen atoms. libretexts.org

| Reaction Type | Substrate Requirement | Nucleophile (Example) | Product |

| SNAr | Halogen on Pyrazine Ring (e.g., Cl, Br) | Cyclic Amines, Alkoxides | Substituted Pyrazine Derivative |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the pyrazine core. rsc.org For 2-Pyrazinamine, 6-cyclopropyl-, these reactions typically require a halogenated precursor, such as a bromo- or iodo-substituted pyrazine, to proceed. The amino group and the cyclopropyl group generally remain intact under the mild conditions often employed in these couplings. nih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide. In the context of derivatizing the 2-Pyrazinamine, 6-cyclopropyl- scaffold, a halogenated version (e.g., 5-bromo-6-cyclopropylpyrazin-2-amine) can be reacted with various aryl or vinyl boronic acids or their esters. harvard.edu The use of bulky, electron-rich phosphine (B1218219) ligands, such as SPhos, in combination with a palladium(II) acetate (B1210297) precatalyst has proven effective for coupling cyclopropylboronic acid with brominated heterocycles, a reaction that is analogous to introducing substituents to the cyclopropyl-pyrazinamine core. nih.govmdpi.com The stability of cyclopropyl boronic acids makes them suitable reagents for these transformations. harvard.edu

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. rsc.org This method allows for the introduction of alkynyl moieties onto the pyrazine ring. Research on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, including cyclopropyl acetylene, provides a strong model for the reactivity of the 2-Pyrazinamine, 6-cyclopropyl- system. scirp.org These reactions are typically catalyzed by a combination of a palladium complex and a copper(I) salt, such as copper(I) iodide, in the presence of a base like triethylamine. scirp.org Copper-free conditions have also been developed, which can be advantageous in certain synthetic contexts. organic-chemistry.org

| Reaction Type | Typical Catalyst | Common Ligand(s) | Base | Solvent | Key Features |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, PPh₃, XPhos | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene, THF | Tolerant of many functional groups; couples organoborons. nih.govuwindsor.ca |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂ | PPh₃ | Et₃N, Piperidine | DMF, THF | Couples terminal alkynes; often uses a Cu(I) co-catalyst. scirp.orgnih.gov |

Transformations Involving the Cyclopropyl Group

The cyclopropyl group is a strained three-membered ring that can participate in unique chemical reactions, although it is often stable enough to be carried through multi-step syntheses. nih.gov

Ring-Opening Reactions

Under certain conditions, particularly with acid catalysis, the strained cyclopropyl ring can undergo ring-opening. For instance, phenyl cyclopropyl methanols have been shown to undergo acid-catalyzed ring-opening, where the cyclopropyl ring rearranges to form a homoallylic system, such as a butenyl derivative. nih.gov This type of transformation involves the formation of a carbocation intermediate that is stabilized by the adjacent aromatic ring, followed by rearrangement. A similar reaction could be envisioned for a derivative of 2-Pyrazinamine, 6-cyclopropyl-, where treatment with an acid like p-toluenesulfonic acid could lead to the formation of a butenyl-substituted pyrazinamine. nih.gov

Further Functionalization of the Cyclopropyl Moiety

Direct functionalization of the C-H bonds of the cyclopropyl ring without ring-opening is a more challenging transformation but offers a pathway to novel derivatives. The cyclopropyl group is generally robust and can remain intact during other synthetic modifications on the main heterocyclic ring. For example, in chelation-assisted C-H functionalization reactions of other complex molecules, a cyclopropyl substituent on an olefin was shown to be well-tolerated, not interfering with the desired reaction. snnu.edu.cn While methods for the direct hydroxylation or amination of C-H bonds exist, their application to the cyclopropyl moiety on a complex scaffold like 2-Pyrazinamine, 6-cyclopropyl- would require careful optimization to control selectivity. google.com

Multi-Component Reactions Incorporating 2-Pyrazinamine, 6-cyclopropyl-

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. wikipedia.orgrsc.org 2-Aminopyrazines can serve as the amine component in such reactions. For example, 2-aminopyrazine can react with β-ketoesters and other components to form fused heterocyclic systems like pyrazinopyrimidinones. acs.org

It is plausible that 2-Pyrazinamine, 6-cyclopropyl- could be incorporated into well-known MCRs such as:

Biginelli-type reactions: Condensation with an aldehyde and a β-ketoester to form dihydropyrimidinone derivatives.

Hantzsch-type reactions: Reaction with an aldehyde and two equivalents of a β-dicarbonyl compound to synthesize dihydropyridine (B1217469) derivatives.

Ugi or Passerini reactions: Isocyanide-based MCRs that could involve the amine functionality to create peptide-like structures. wikipedia.org

These approaches would allow for the rapid generation of diverse and complex molecules built upon the 6-cyclopropylpyrazin-2-amine framework.

Chemo- and Regioselectivity in 2-Pyrazinamine, 6-cyclopropyl- Derivatization

Achieving selectivity is paramount when functionalizing a molecule with multiple reactive sites like 2-Pyrazinamine, 6-cyclopropyl-. The molecule contains several potential points for reaction: the exocyclic amino group, the two nitrogen atoms of the pyrazine ring, and the C-H bonds on the aromatic ring.

N-Functionalization vs. C-Functionalization: The exocyclic amino group is a soft nucleophile and can be readily acylated or participate in condensation reactions. google.com The pyrazine ring nitrogens are also nucleophilic and can be alkylated or protonated. Selective functionalization often depends on the specific reagents and conditions. For instance, hard electrophiles might favor reaction at the ring nitrogens, while acylating agents typically react at the exocyclic amine.

Regioselectivity on the Pyrazine Ring: For reactions like palladium-catalyzed cross-coupling, regioselectivity is controlled by the initial placement of a halogen atom. For example, starting with 5-bromo-6-cyclopropylpyrazin-2-amine (B13338962) would direct new substituents to the 5-position. In nucleophilic aromatic substitution (SNAr) reactions on di-halogenated pyrazines, the position of substitution is dictated by the electronic effects of the existing substituents, with the reaction typically occurring at the most electron-deficient carbon. nih.gov The amino group (electron-donating) and the cyclopropyl group (weakly electron-donating) influence the reactivity of the adjacent carbon atoms on the pyrazine ring toward electrophilic or nucleophilic attack.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Pyrazinamine, 6-cyclopropyl- is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrazine (B50134) ring, the protons of the cyclopropyl (B3062369) group, and the amine protons. The pyrazine ring protons would likely appear as two singlets in the aromatic region. The cyclopropyl group would present a more complex pattern, typically with a multiplet for the methine proton and separate multiplets for the diastereotopic methylene (B1212753) protons, all at a characteristically upfield chemical shift due to the ring strain and anisotropic effects of the cyclopropane (B1198618) ring acs.orgdocbrown.infoacs.orgnih.gov. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For 2-Pyrazinamine, 6-cyclopropyl-, distinct signals are expected for the four carbons of the pyrazine ring and the two unique carbons of the cyclopropyl group (one methine and two equivalent methylene carbons). The carbons of the pyrazine ring would resonate in the downfield region typical for aromatic and heteroaromatic compounds. The cyclopropyl carbons are characteristically found at a significantly upfield chemical shift, with the methine carbon appearing at a slightly lower field than the methylene carbons docbrown.info.

Heteronuclear NMR Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to correlate the proton and carbon signals, confirming the C-H connectivities and establishing the attachment of the cyclopropyl group to the pyrazine ring.

Illustrative ¹H and ¹³C NMR Data for Analogous Structures:

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2-Aminopyrazine (B29847) | ~7.9-8.1 (3H, m, aromatic), ~4.5 (2H, br s, NH₂) | ~154 (C2), ~140 (C6), ~136 (C3), ~134 (C5) |

| Cyclopropane | ~0.22 (6H, s) acs.orgdocbrown.infoacs.orgnih.gov | ~ -2.9 (3C) docbrown.info |

Two-dimensional NMR experiments are crucial for assembling the molecular structure from the individual NMR signals.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity within the cyclopropyl ring by showing correlations between the methine and methylene protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons. For 2-Pyrazinamine, 6-cyclopropyl-, a NOESY experiment could show a correlation between the cyclopropyl methine proton and the adjacent aromatic proton on the pyrazine ring, further confirming their connectivity.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

For 2-Pyrazinamine, 6-cyclopropyl-, the IR and Raman spectra would be expected to show characteristic bands for the N-H stretches of the primary amine, the C-H stretches of the aromatic and cyclopropyl groups, and the ring vibrations of both the pyrazine and cyclopropane rings.

N-H Vibrations: The primary amine group would typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration would be expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C-H stretching vibrations of the cyclopropyl group are also found in this region, often at slightly higher wavenumbers than typical alkane C-H stretches docbrown.infoacs.org.

Ring Vibrations: The pyrazine ring would show characteristic ring stretching vibrations in the 1400-1600 cm⁻¹ region. The cyclopropane ring has a characteristic symmetric ring deformation (breathing) mode that is often observed around 1020 cm⁻¹ acs.org.

Illustrative IR Absorption Bands for Analogous Structures:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (on pyrazine) | N-H Stretch | 3300 - 3500 (two bands) |

| N-H Bend | 1600 - 1650 | |

| Pyrazine Ring | C=N, C=C Stretch | 1400 - 1600 |

| Cyclopropyl Group | C-H Stretch | ~3080 |

| Ring Deformation | ~1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-Pyrazinamine, 6-cyclopropyl- would be dominated by the π → π* and n → π* transitions of the 2-aminopyrazine chromophore. The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrazine. The cyclopropyl group, being a saturated alkyl group, is not expected to significantly alter the main absorption bands. For instance, 2-aminopyrazine exhibits absorption maxima around 235 nm and 322 nm caymanchem.com.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

For 2-Pyrazinamine, 6-cyclopropyl-, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which allows for the unambiguous determination of its molecular formula (C₇H₉N₃). The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN from the pyrazine ring and the fragmentation of the cyclopropyl group.

Expected Key Ions in the Mass Spectrum:

| m/z Value | Possible Fragment |

| 135 | [M]⁺ |

| 108 | [M - HCN]⁺ |

| 94 | [M - C₃H₅]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

While an experimental crystal structure for 2-Pyrazinamine, 6-cyclopropyl- is not publicly available, it is anticipated that if suitable crystals could be grown, this technique would confirm the planarity of the pyrazine ring and the geometry of the cyclopropyl substituent. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group and the pyrazine nitrogens, which dictate the packing of the molecules in the solid state. The analysis of the crystal structure of a related compound, (Z,Z)-N′′-[Amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide, reveals an essentially planar molecule, which suggests that the pyrazine ring in 2-Pyrazinamine, 6-cyclopropyl- would also be planar acs.org.

Chiroptical Spectroscopic Methods for Stereochemical Analysis

Chiroptical spectroscopic methods are powerful techniques for the stereochemical analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy, rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

However, in the case of 2-Pyrazinamine, 6-cyclopropyl-, these methods are not applicable. The molecule itself is achiral. Chirality in organic molecules typically arises from the presence of a stereocenter, such as a carbon atom bonded to four different substituents, or other elements of chirality like axial, planar, or helical chirality.

Upon examination of the structure of 2-Pyrazinamine, 6-cyclopropyl-, it is evident that it does not possess any stereocenters. The cyclopropyl group is attached to the pyrazine ring at the 6-position, and the amine group is at the 2-position. The pyrazine ring is planar, and the molecule as a whole possesses a plane of symmetry. Due to this symmetry, the molecule is superimposable on its mirror image and is therefore achiral.

Given the achiral nature of 2-Pyrazinamine, 6-cyclopropyl-, there are no enantiomers to distinguish, and thus, chiroptical spectroscopic techniques would not yield any differential signal. Standard spectroscopic methods such as NMR and mass spectrometry are sufficient for its structural elucidation.

Theoretical and Computational Chemistry Studies of 2 Pyrazinamine, 6 Cyclopropyl

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental tools in computational chemistry for investigating the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide a framework for understanding molecular behavior at the atomic level. These methods are widely applied to heterocyclic compounds, including pyrazine (B50134) derivatives, to predict their geometry, electronic properties, and reactivity. science.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 2-Pyrazinamine, 6-cyclopropyl-, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), are commonly employed for this purpose in the study of pyrazine derivatives. science.gov

Table 1: Example of Calculated Geometric Parameters for a Substituted Pyrazine Derivative (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (pyrazine ring) | ~1.34 Å |

| Bond Length | C-C (pyrazine ring) | ~1.39 Å |

| Bond Length | C-NH2 | ~1.37 Å |

| Bond Angle | N-C-C (pyrazine ring) | ~120° |

| Dihedral Angle | H-N-C-C (amino group) | Varies with conformation |

| Note: This table is illustrative and based on general values for similar compounds. Specific values for 2-Pyrazinamine, 6-cyclopropyl- would require dedicated calculations. |

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. science.gov

For pyrazine derivatives, the distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack. science.gov

Table 2: Example of Calculated HOMO-LUMO Energies and Gap for a Pyrazine Derivative (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Note: This table presents example values to illustrate the output of such calculations. The actual values for 2-Pyrazinamine, 6-cyclopropyl- would depend on the specific computational method and basis set used. |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent areas of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow regions indicate neutral or intermediate potential.

For 2-Pyrazinamine, 6-cyclopropyl-, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the amino group, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The cyclopropyl (B3062369) group and the hydrogen atoms would likely exhibit a more positive potential.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For 2-Pyrazinamine, 6-cyclopropyl-, MD simulations could be used to explore the different possible conformations of the cyclopropyl and amino groups relative to the pyrazine ring. This would provide insights into the molecule's flexibility and the relative energies of its different conformers. Furthermore, by simulating the molecule in a solvent like water, one could study the formation and dynamics of intermolecular hydrogen bonds and other non-covalent interactions.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For a molecule like 2-Pyrazinamine, 6-cyclopropyl-, theoretical studies could be employed to investigate various potential reactions, such as its synthesis, degradation, or metabolic pathways. By locating the transition state structures and calculating their energies, one can determine the activation energy of the reaction, which is a key factor in determining the reaction rate.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound. For instance, DFT calculations can be used to predict infrared (IR) and Raman vibrational frequencies, as well as Nuclear Magnetic Resonance (NMR) chemical shifts.

For 2-Pyrazinamine, 6-cyclopropyl-, calculated vibrational frequencies would correspond to the stretching and bending modes of its various functional groups (e.g., N-H stretch of the amino group, C-H stretches of the cyclopropyl and pyrazine rings, and ring vibrations). Similarly, predicted ¹H and ¹³C NMR chemical shifts could be compared with experimental data to aid in the assignment of spectral peaks.

Table 3: Example of Predicted Vibrational Frequencies for a Pyrazine Derivative (Illustrative)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Symmetric Stretch | Amino Group | ~3400 |

| N-H Asymmetric Stretch | Amino Group | ~3500 |

| C-H Stretch | Pyrazine Ring | ~3050 |

| C-H Stretch | Cyclopropyl Ring | ~3000 |

| C=N Ring Stretch | Pyrazine Ring | ~1580 |

| Note: These are typical frequency ranges and would need to be specifically calculated for 2-Pyrazinamine, 6-cyclopropyl-. |

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to establish a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties, respectively. These models are instrumental in predicting the behavior of novel molecules based on the characteristics of known compounds.

For derivatives of pyrazine, the parent heterocyclic scaffold of 2-Pyrazinamine, 6-cyclopropyl-, QSAR (a subset of QSRR focused on biological activity) studies have been conducted to elucidate the structural requirements for their therapeutic effects, particularly as antitubercular agents. These studies often utilize statistical methods such as multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models. Key molecular descriptors—numerical values that quantify different aspects of a molecule's structure—are calculated and correlated with the observed activity or property.

Commonly investigated descriptors in the context of pyrazine derivatives include:

Hydrophobicity: Often quantified by the partition coefficient (log P), this descriptor is crucial for a drug's ability to cross cell membranes.

Electronic Properties: Descriptors like dipole moment, electron affinity, and charges on individual atoms (e.g., from Natural Bond Orbital analysis) can influence how a molecule interacts with its biological target.

Steric and Topological Parameters: Molar refractivity and various topological indices describe the size, shape, and branching of a molecule, which are critical for receptor binding.

A hypothetical QSPR study for 2-Pyrazinamine, 6-cyclopropyl- and its analogs could involve the development of a model to predict a property such as solubility. The table below illustrates the type of data that would be generated in such a study.

Interactive Data Table: Hypothetical QSPR Data for 2-Pyrazinamine, 6-cyclopropyl- Analogs

| Compound ID | Cyclopropyl Ring Substitution | Amine Group Substitution | Calculated logP | Predicted Aqueous Solubility (logS) |

| 1 | Unsubstituted | Unsubstituted | 1.5 | -2.5 |

| 2 | 2-methyl | Unsubstituted | 1.9 | -2.8 |

| 3 | Unsubstituted | N-methyl | 1.7 | -2.6 |

| 4 | 2-fluoro | Unsubstituted | 1.6 | -2.4 |

| 5 | Unsubstituted | N-acetyl | 1.2 | -2.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific QSPR studies on 2-Pyrazinamine, 6-cyclopropyl- are not publicly available.

In Silico Design of Novel 2-Pyrazinamine, 6-cyclopropyl- Derived Scaffolds

In silico design refers to the use of computational methods to create novel molecular structures with desired properties, thereby accelerating the drug discovery process. This approach allows for the virtual screening of large libraries of compounds and the rational design of molecules with enhanced activity, better selectivity, or improved pharmacokinetic profiles.

The design of novel scaffolds derived from 2-Pyrazinamine, 6-cyclopropyl- would likely be guided by structure-activity relationship (SAR) data from related compounds, such as other pyrazinamide (B1679903) analogs. For instance, research on pyrazinoic acid analogs has shown that substitutions at various positions on the pyrazine ring can significantly impact antimycobacterial activity.

The general workflow for the in silico design of novel derivatives of 2-Pyrazinamine, 6-cyclopropyl- would encompass several key steps:

Target Identification and Validation: Although not always necessary for scaffold design, identifying a specific biological target (e.g., an enzyme) can greatly enhance the design process through structure-based methods. For pyrazinamide analogs, targets like pantothenate synthetase have been suggested through in silico studies.

Scaffold Hopping and Bioisosteric Replacement: This involves modifying the core structure of 2-Pyrazinamine, 6-cyclopropyl-. The cyclopropyl group, for example, might be replaced with other small, strained ring systems or linear alkyl groups to probe the steric and electronic requirements of the binding pocket. Similarly, the pyrazine ring could be replaced by other heteroaromatic systems (bioisosteres) to explore different hydrogen bonding patterns and metabolic stabilities.

Molecular Docking: This computational technique predicts the preferred orientation of a designed molecule when bound to a biological target. It allows for the evaluation of potential binding modes and the scoring of binding affinities, helping to prioritize the most promising candidates for synthesis.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. In silico models are used to predict these properties early in the design phase, filtering out compounds that are likely to fail later in development.

The table below presents a hypothetical set of designed scaffolds based on 2-Pyrazinamine, 6-cyclopropyl-, along with their predicted properties.

Interactive Data Table: Hypothetical In Silico Designed Scaffolds and Predicted Properties

| Scaffold ID | Core Modification | Substitution on Amine | Predicted Target Binding Affinity (kcal/mol) | Predicted Drug-Likeness Score |

| S-01 | Pyrimidine core | Unsubstituted | -8.5 | 0.75 |

| S-02 | Pyrazine core | N-(4-fluorobenzyl) | -9.2 | 0.68 |

| S-03 | Pyridine core | Unsubstituted | -7.9 | 0.81 |

| S-04 | Pyrazine core | N-(thiazol-2-yl) | -9.5 | 0.71 |

| S-05 | Pyrazine core (5-fluoro) | Unsubstituted | -8.8 | 0.77 |

Note: The data in this table is for illustrative purposes and represents the type of output generated during in silico drug design. It is not based on actual experimental results for 2-Pyrazinamine, 6-cyclopropyl-.

Role As a Synthetic Intermediate in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of the amino group on the pyrazine (B50134) ring of 6-cyclopropyl-2-Pyrazinamine makes it a key building block for the elaboration of more complex heterocyclic structures. This is exemplified in its use in the synthesis of potent enzyme inhibitors.

A notable application of 6-cyclopropyl-2-Pyrazinamine is in the preparation of glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors. In one patented synthetic route, 6-cyclopropylpyrazin-2-amine is utilized as a key precursor. google.com The synthesis involves the reaction of this aminopyrazine derivative to form a ureido-quinolinyl intermediate, ultimately leading to the formation of a complex heterocyclic compound intended for the modulation of GSK-3 activity.

The general synthetic approach highlights the role of the aminopyrazine as a nucleophile, reacting with a suitable electrophile to build a larger, multi-ring system. The cyclopropyl (B3062369) and pyrazine moieties are retained in the final structure, where they are often crucial for biological activity.

| Starting Material | Key Reaction Step | Resulting Intermediate | Target Compound Class |

|---|---|---|---|

| 6-cyclopropylpyrazin-2-amine | Urea formation with a quinoline (B57606) derivative | Tert-butyl 4-{[4-[3-(6-cyclopropyl-pyrazin-2-yl)-ureido]-quinolin-6-yl]}-3,6-dihydro-2H-pyridine-1-carboxylate | Glycogen synthase kinase-3 (GSK-3) inhibitors |

Design and Construction of Novel Scaffolds via 6-cyclopropyl-2-Pyrazinamine

The structural features of 6-cyclopropyl-2-Pyrazinamine make it an attractive scaffold for the design of novel molecular frameworks in drug discovery. The combination of a hydrogen bond-donating amino group, a rigid and planar pyrazine ring, and a lipophilic, metabolically stable cyclopropyl group provides a unique set of properties that can be exploited in the design of new therapeutic agents.

The pyrazine ring itself is a common motif in medicinal chemistry, known for its ability to participate in hydrogen bonding and π-stacking interactions with biological targets. The amino group provides a convenient handle for further chemical modification and can also act as a crucial hydrogen bond donor.

The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability of a molecule. The strained three-membered ring is less susceptible to enzymatic degradation compared to linear alkyl chains. Furthermore, the cyclopropyl group can introduce conformational rigidity and improve the binding affinity of a molecule to its target by favorably influencing its entropy of binding.

By utilizing 6-cyclopropyl-2-Pyrazinamine as a starting point, medicinal chemists can systematically explore the chemical space around this core structure. The amino group can be acylated, alkylated, or incorporated into larger heterocyclic systems, while the pyrazine ring can be further substituted to fine-tune the electronic and steric properties of the resulting molecules. This modular approach allows for the generation of libraries of diverse compounds for screening against various biological targets.

| Structural Feature | Properties | Role in Scaffold Design |

|---|---|---|

| Pyrazine Ring | Aromatic, planar, contains two nitrogen atoms | Provides a rigid core, participates in hydrogen bonding and π-stacking interactions |

| Amino Group | Nucleophilic, hydrogen bond donor | Serves as a point of attachment for further functionalization, interacts with biological targets |

| Cyclopropyl Group | Lipophilic, conformationally constrained, metabolically stable | Enhances metabolic stability, improves binding affinity, introduces three-dimensionality |

Q & A

Q. What are the recommended synthetic routes for 6-cyclopropyl-2-pyrazinamine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves introducing a cyclopropyl group to the pyrazine core via cross-coupling reactions (e.g., Suzuki-Miyaura) using cyclopropane boronic acid derivatives. Post-synthesis purification can be achieved via column chromatography (polar stationary phase, hexane/ethyl acetate gradient). Validate purity using HPLC with UV detection (≥95% purity threshold) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). Elemental analysis (C, H, N) is recommended for stoichiometric validation .

Q. How should researchers characterize the spectroscopic properties of 6-cyclopropyl-2-pyrazinamine?

- Methodological Answer :

- IR Spectroscopy : Identify amine (-NH) stretches (3200–3400 cm) and pyrazine ring vibrations (1500–1600 cm).

- NMR : Use DMSO-d or CDCl as solvents. The cyclopropyl proton signals typically appear as multiplets in the 1.0–2.0 ppm range, while pyrazine ring protons resonate downfield (8.0–9.0 ppm). Compare with spectral databases (e.g., NIST Chemistry WebBook) for analogs like 3,5-dimethoxy-6-methyl-2-pyrazinamine .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H].

Q. What storage conditions ensure the stability of 6-cyclopropyl-2-pyrazinamine?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation and hydrolysis. Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation). Document batch-specific storage conditions (e.g., solvent used for lyophilization) to ensure reproducibility .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies be designed for 6-cyclopropyl-2-pyrazinamine derivatives?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to optimize geometry and calculate electrostatic potentials. Compare with analogs like 6-methyl-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine to identify key pharmacophores .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) under standardized conditions (pH 7.4, 37°C). Use IC values to correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Variable Analysis : Compare assay conditions (e.g., cell lines, incubation times, solvent/DMSO concentrations). For example, solubility differences in aqueous buffers may lead to false-negative results .

- Stability Testing : Re-evaluate compound integrity under assay conditions using LC-MS. Degradation products (e.g., hydrolyzed cyclopropane) may confound activity readings .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies across studies .

Q. What strategies optimize experimental reproducibility in synthesizing and testing 6-cyclopropyl-2-pyrazinamine?

- Methodological Answer :

- Synthesis Protocol : Document reaction parameters (temperature, catalyst loading, solvent purity) and validate via independent replication. Use controlled atmosphere techniques (Schlenk line) for moisture-sensitive steps .

- Assay Standardization : Include positive/negative controls in biological tests (e.g., known kinase inhibitors). Report detailed protocols for compound reconstitution (e.g., sonication time for solubility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.